

Enpp-1-IN-16 and its Effect on cGAMP Hydrolysis: A Technical Guide

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Compound of Interest

Compound Name: *Enpp-1-IN-16*

Cat. No.: *B12390144*

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Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key metalloenzyme that plays a critical role in various physiological and pathological processes. It is the primary hydrolase of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a potent second messenger that activates the Stimulator of Interferon Genes (STING) pathway, leading to the production of type I interferons and a subsequent innate immune response. The hydrolysis of cGAMP by ENPP1 to AMP and GMP effectively dampens this immune signaling cascade.[1] This function has positioned ENPP1 as a significant therapeutic target in oncology, with ENPP1 inhibitors being investigated for their potential to enhance anti-tumor immunity.[2] **Enpp-1-IN-16** is a small molecule inhibitor of ENPP1. This technical guide provides an in-depth overview of the effect of ENPP1 inhibition, using available data for potent inhibitors as a surrogate for **Enpp-1-IN-16**, on cGAMP hydrolysis, including quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data on ENPP1 Inhibition

While specific quantitative data for **Enpp-1-IN-16**'s inhibition of cGAMP hydrolysis is not readily available in the public domain, the following tables summarize the inhibitory potency of other well-characterized ENPP1 inhibitors against cGAMP. This data provides a comparative baseline for the expected efficacy of novel inhibitors like **Enpp-1-IN-16**.

Table 1: Inhibitory Potency (IC50) of Small Molecule Inhibitors against ENPP1-mediated cGAMP Hydrolysis

Inhibitor	IC50 (nM)	Assay Method	Reference
STF-1084	149 ± 20	cGAMP-Luciferase Assay	[3]
QS1	1590 ± 70	cGAMP-Luciferase Assay	[3]

Note: The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of ENPP1 by 50%.

Table 2: Kinetic Parameters of cGAMP Hydrolysis by ENPP1

Substrate	Km (μM)	kcat (s-1)	Reference
2'3'-cGAMP	15	4	[4]
ATP	20	12	[4]

Note: Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). kcat (turnover number) is the maximum number of substrate molecules converted to product per enzyme active site per unit time.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory effect of compounds like **Enpp-1-IN-16** on ENPP1-mediated cGAMP hydrolysis.

Protocol 1: Radiolabeled cGAMP Hydrolysis Assay using Thin-Layer Chromatography (TLC)

This protocol is a standard method for directly measuring the enzymatic degradation of cGAMP by ENPP1.

1. Materials and Reagents:

- Recombinant human ENPP1
- [α - 32 P]-GTP and ATP
- Purified cGAMP synthase (cGAS)
- **Enpp-1-IN-16** or other ENPP1 inhibitors
- Reaction Buffer: 100 mM Tris-HCl (pH 9.0), 150 mM NaCl, 500 μ M CaCl₂, 10 μ M ZnCl₂
- TLC plates (e.g., Silica Gel 60 F254)
- Developing Solvent: 1 M ammonium acetate, pH 3.8
- Phosphorimager system

2. Synthesis of [32 P]-cGAMP:

- Incubate purified cGAS with [α - 32 P]-GTP and unlabeled ATP in the presence of herring testis DNA.
- Purify the resulting [32 P]-cGAMP using reverse-phase high-performance liquid chromatography (HPLC).

3. ENPP1 Hydrolysis Reaction:

- Prepare a reaction mixture containing 1-10 nM of recombinant ENPP1 in the reaction buffer.
- Add varying concentrations of **Enpp-1-IN-16** (or a vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 37°C.
- Initiate the reaction by adding 1-5 μ M of [32 P]-cGAMP.
- Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

4. TLC Analysis:

- Stop the reaction by adding EDTA to a final concentration of 50 mM.
- Spot a small volume of the reaction mixture onto a TLC plate.
- Develop the TLC plate using the developing solvent.
- Dry the plate and expose it to a phosphor screen.
- Visualize and quantify the separated [32P]-cGAMP and the hydrolyzed product ([32P]-GMP) using a phosphorimager.

5. Data Analysis:

- Calculate the percentage of cGAMP hydrolysis for each inhibitor concentration.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Fluorescence-Based cGAMP Hydrolysis Assay

This high-throughput screening-compatible assay measures the production of AMP, a product of cGAMP hydrolysis.

1. Materials and Reagents:

- Recombinant human ENPP1
- 2'3'-cGAMP
- **Enpp-1-IN-16** or other ENPP1 inhibitors
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35
- Commercially available AMP detection kit (e.g., AMP-Glo™ Assay)
- White, opaque 96-well or 384-well plates

- Luminometer

2. ENPP1 Inhibition Assay:

- Add assay buffer, ENPP1, and varying concentrations of **Enpp-1-IN-16** to the wells of the microplate.
- Pre-incubate for 15 minutes at room temperature.
- Initiate the reaction by adding cGAMP to a final concentration near its K_m value.
- Incubate for 60 minutes at room temperature.

3. AMP Detection:

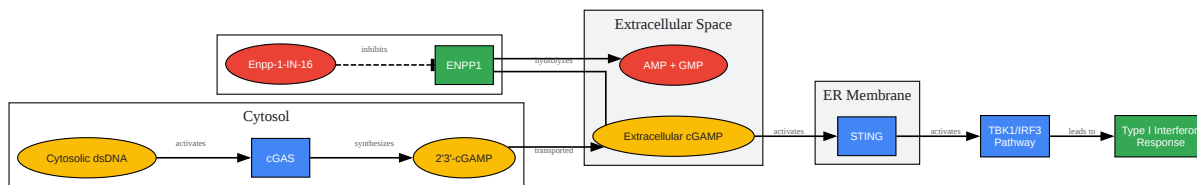
- Stop the enzymatic reaction and detect the generated AMP according to the manufacturer's instructions for the AMP detection kit. This typically involves a series of enzymatic reactions that convert AMP to ATP, which is then quantified using a luciferase-luciferin reaction.

4. Data Analysis:

- Measure the luminescence signal using a luminometer.
- Calculate the percentage of inhibition based on the luminescence signal relative to the positive (no inhibitor) and negative (no enzyme) controls.
- Determine the IC_{50} value as described in Protocol 1.

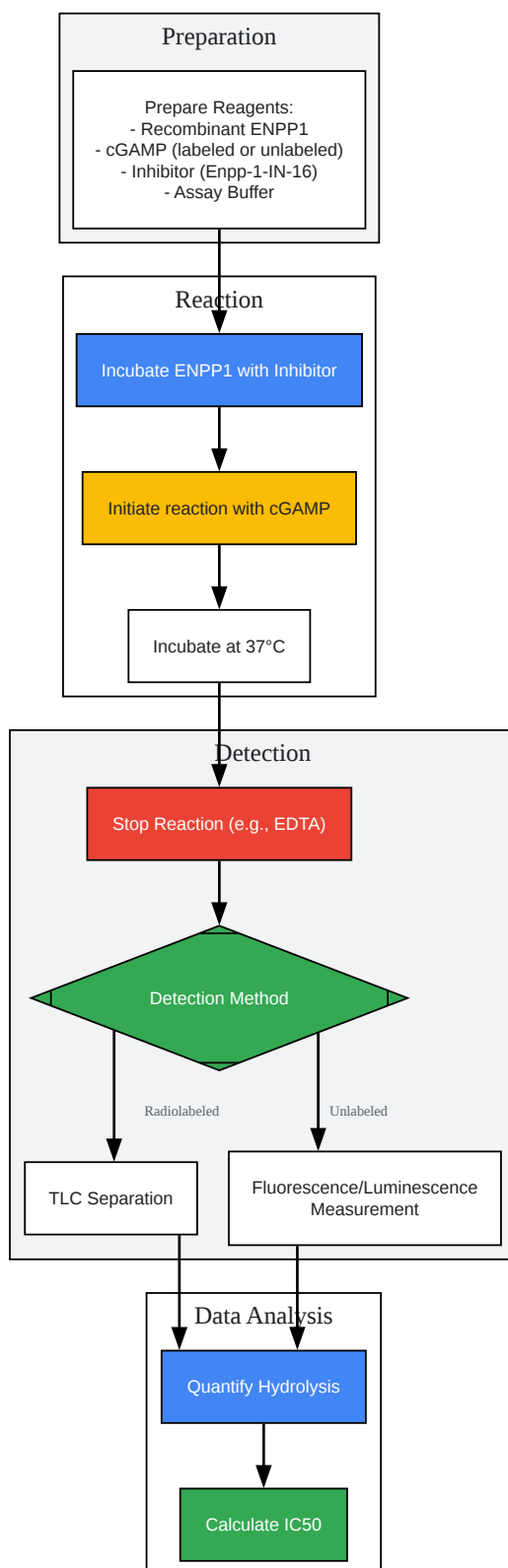
Signaling Pathways and Experimental Workflows

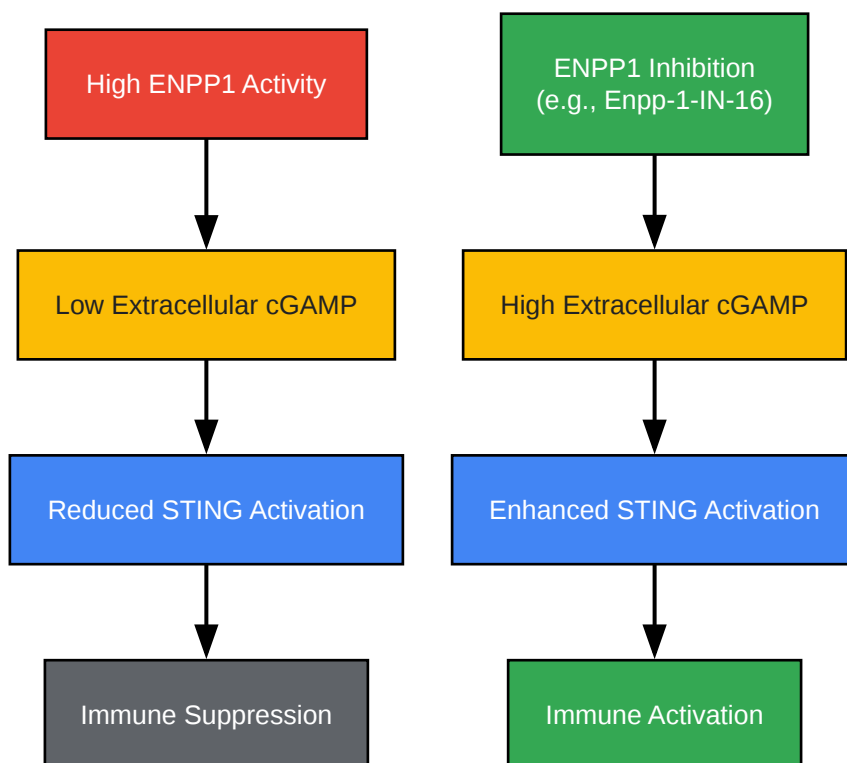
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to ENPP1 and cGAMP hydrolysis.



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Caption: cGAS-STING signaling pathway and the role of ENPP1.





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